Pymetrozine

Übersicht

Beschreibung

Pymetrozine is a novel insecticide that belongs to the class of pyridine azomethines. It is highly effective against sucking insect pests such as aphids, whiteflies, and planthoppers. This compound is known for its high selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods. It is widely used in integrated pest management programs due to its unique mode of action and environmental safety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of pymetrozine involves several key steps:

Hydrazide Reaction: Carbonic diester reacts with hydrazine hydrate to form carbonyl dihydrazide.

Condensation Reaction: Carbonyl dihydrazide reacts with 3-formylpyridine to produce pyridine-3-yl methylene carbonyl dihydrazide.

Cyclization Reaction: Pyridine-3-yl methylene carbonyl dihydrazide undergoes cyclization with monochloroacetone to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves:

Acid Hydrolysis: Acetyl amino triazinone and acid undergo acid hydrolysis in a solvent to form aminotriazinone formate and menthyl acetate.

Alkali Neutralization: The reaction mixture is neutralized with an alkali to obtain free aminotriazinone.

Condensation and Crystallization: Nicotinaldehyde solution is condensed with free aminotriazinone, followed by cooling crystallization, filtration, washing, and drying to obtain this compound.

Analyse Chemischer Reaktionen

Pymetrozine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Oxidationsprodukten führt.

Reduktion: Reduktionsreaktionen von this compound können zu reduzierten Derivaten führen.

Substitution: This compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, was zu verschiedenen substituierten Produkten führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pymetrozine hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung in Studien zu Pyridin-Azomethinen und deren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um das Fressverhalten und die Physiologie von saugenden Insekten zu untersuchen.

Medizin: Die Forschung läuft, um die potenziellen medizinischen Anwendungen von this compound und seinen Derivaten zu untersuchen.

Industrie: This compound wird in der Landwirtschaft häufig zur Schädlingsbekämpfung eingesetzt, insbesondere in Programmen zur integrierten Schädlingsbekämpfung .

Wirkmechanismus

Pymetrozine übt seine Wirkung aus, indem es selektiv auf Chordo-tonal-Mechanorezeptoren bei Insekten wirkt. Diese Rezeptoren sind am sensorischen Rückkopplungskreis beteiligt, der die Gelenkposition und -bewegung steuert. This compound stört die normale Funktion dieser Rezeptoren, was zu einer Fresshemmung und schließlich zum Tod durch Verhungern führt. Die genauen molekularen Ziele und Wege, die an diesem Prozess beteiligt sind, werden noch untersucht .

Vergleich Mit ähnlichen Verbindungen

Pymetrozine ist unter den Insektiziden aufgrund seiner spezifischen Wirkungsweise und hohen Selektivität für saugende Insekten einzigartig. Ähnliche Verbindungen umfassen:

Flonicamid: Ein weiteres Insektizid mit einer ähnlichen Wirkungsweise, aber einer anderen chemischen Struktur.

Pyrifluquinazon: Eine Verbindung, die ebenfalls auf Chordo-tonal-Organe abzielt, aber ein breiteres Wirkungsspektrum hat.

Afidopyropen: Ein Insektizid, das transiente Rezeptorpotenzialkanäle moduliert, ähnlich wie this compound

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine geringere Toxizität für Nicht-Zielorganismen und seine Eignung für den Einsatz in Programmen zur integrierten Schädlingsbekämpfung aus.

Biologische Aktivität

Pymetrozine is a novel insecticide primarily used for controlling sap-sucking pests such as aphids and whiteflies. It functions as an antifeedant, disrupting feeding behavior in target insects. This article delves into the biological activity of this compound, examining its mechanisms, metabolic pathways, and effects on various organisms.

This compound operates through a unique mechanism that inhibits feeding in hemipteran insects. It acts on the nervous system, affecting neurotransmitter release and altering feeding behaviors. Specifically, this compound targets the insect's ability to ingest food by blocking the action of certain neurotransmitters involved in feeding processes.

Key Mechanisms:

- Antifeedant Activity : this compound disrupts the feeding behavior of pests by interfering with their neurological functions.

- Impact on Fecundity : Studies have shown that this compound significantly reduces the fecundity of target insects like Nilaparvata lugens, leading to lower offspring production .

Metabolism and Toxicokinetics

This compound undergoes metabolic transformations in mammals and insects. Research indicates three primary metabolic pathways, which involve oxidation reactions leading to various metabolites.

Pharmacokinetics:

- Absorption : this compound displays low acute toxicity across multiple species, including humans and birds, with minimal dermal absorption (0.01% at low doses) .

- Half-Life : The half-life varies significantly based on dosage; at lower doses (0.5 mg/kg), it ranges from 1 to 2 hours, while at higher doses (100 mg/kg), it can extend up to 11 hours .

Tissue Distribution:

The compound is primarily distributed in the liver and kidneys, with peak concentrations observed shortly after administration.

| Tissue | Low Dose (ppm) | High Dose (ppm) |

|---|---|---|

| Liver | 0.6 | 101 |

| Kidneys | 0.6 | 75 |

Case Study 1: Effects on Asian Citrus Psyllid

A study evaluated this compound's impact on the Asian citrus psyllid (Diaphorina citri), demonstrating significant alterations in feeding site selection and behavior. The results indicated that this compound effectively reduced feeding rates, contributing to pest control in citrus crops .

Case Study 2: Resistance Monitoring in Nilaparvata lugens

Research conducted on Nilaparvata lugens showed varying levels of resistance to this compound among different populations. The study revealed that while some populations exhibited high resistance (up to 212.8-fold), this compound still maintained efficacy against subsequent generations .

Environmental Impact

Eigenschaften

CAS-Nummer |

123312-89-0 |

|---|---|

Molekularformel |

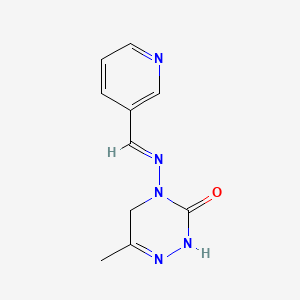

C10H11N5O |

Molekulargewicht |

217.23 g/mol |

IUPAC-Name |

6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6- |

InChI-Schlüssel |

QHMTXANCGGJZRX-SDQBBNPISA-N |

SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

Isomerische SMILES |

CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2 |

Kanonische SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

Color/Form |

Colorless crystals |

Dichte |

1.36 @ 20 °C |

melting_point |

217 °C |

Key on ui other cas no. |

123312-89-0 |

Piktogramme |

Health Hazard |

Haltbarkeit |

Stable in air. |

Löslichkeit |

In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C) In water, 290 mg/l @ 25 °C |

Synonyme |

pymetrozine |

Dampfdruck |

<3X10-8 mm Hg @ 25 °C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Pymetrozin?

A1: While the precise mechanism remains unclear, research suggests Pymetrozin affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that Pymetrozin induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].

Q2: Which insect species are primarily affected by Pymetrozin?

A2: Pymetrozin demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].

Q3: Does Pymetrozin target specific ion channels in insects?

A3: Research suggests Pymetrozin does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.

Q4: What is known about the chemical structure of Pymetrozin?

A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of Pymetrozin are not provided in the provided research papers.

Q5: Are there any concerns regarding Pymetrozin residues in crops?

A5: Research on cucumber (cv. Daminus) treated with Pymetrozin (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].

Q6: Is there evidence of insect resistance developing against Pymetrozin?

A6: While the provided research doesn't explicitly address Pymetrozin resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with Pymetrozin []. This suggests Pymetrozin might be a valuable tool for managing populations resistant to other insecticide classes.

Q7: How does Pymetrozin compare to other insecticides in integrated pest management programs?

A7: Research suggests Pymetrozin could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found Pymetrozin (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].

Q8: Are there any plant-based alternatives to Pymetrozin with similar efficacy?

A8: Studies compared the effects of Pymetrozin with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, Pymetrozin exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.